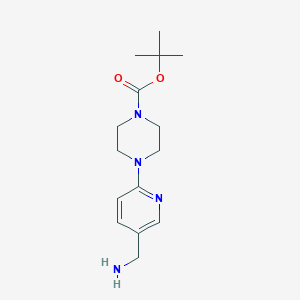

tert-Butyl 4-(5-(aminomethyl)pyridin-2-yl)piperazine-1-carboxylate

Description

Research Significance and Objectives

tert-Butyl 4-(5-(aminomethyl)pyridin-2-yl)piperazine-1-carboxylate occupies a unique niche in pharmaceutical research due to its modular structure, which permits tailored modifications for enhanced bioactivity. The compound’s piperazine ring serves as a conformational stabilizer, while the pyridine moiety introduces aromaticity and hydrogen-bonding capabilities, critical for target engagement. Objectives of current research include:

- Elucidating structure-activity relationships (SAR) to optimize binding affinity for enzymes or receptors.

- Evaluating its utility as a scaffold for developing anticancer and antiviral agents, leveraging its dual heterocyclic system.

- Addressing synthetic challenges in introducing regioselective substitutions without compromising stability.

A comparative analysis of its physicochemical properties (Table 1) underscores its suitability for medicinal applications.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₄N₄O₂ |

| Molecular Weight | 292.4 g/mol |

| CAS RN | 874880-91-8 |

| LogP (Predicted) | 1.8 ± 0.3 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 4 |

Historical Context of Piperazine Derivatives in Scientific Research

Piperazine derivatives have evolved from simple anthelmintic agents to sophisticated scaffolds in CNS therapeutics and anticancer drug design. The first synthetic piperazine, 1-benzylpiperazine (BZP), emerged in the 1990s as a recreational drug mimic before its pharmacological potential was harnessed for legitimate applications. By the early 2000s, substituted piperazines like 1-(3-trifluoromethylphenyl)piperazine (TFMPP) gained attention for their serotonin receptor modulation, paving the way for hybrid structures. The integration of pyridine rings into piperazine frameworks, as seen in this compound, reflects a strategic shift toward multitarget engagement and improved blood-brain barrier permeability.

Overview of Pyridine-Piperazine Hybrid Structures

Pyridine-piperazine hybrids combine the metabolic stability of pyridine with the conformational flexibility of piperazine, enabling synergistic interactions with diverse biological targets. Key advancements include:

- Antiproliferative Agents : Piperazine-substituted pyranopyridines demonstrate submicromolar cytotoxicity against hepatic and breast cancer cell lines by inducing apoptosis without oxidative stress.

- Antiviral Compounds : Hybrids inhibit hepatitis B virus (HBV) virion assembly by disrupting capsid formation, as observed in pyranopyridine derivatives.

- Enzyme Inhibitors : Pyridylpiperazine carbothioamides exhibit potent urease inhibition, highlighting their role in managing Helicobacter pylori infections.

The tert-butyl carbamate group in this compound enhances solubility and protects the piperazine nitrogen from premature metabolic degradation, a feature critical for in vivo efficacy.

Research Gaps and Current Study Rationale

Despite progress, critical gaps persist:

- Synthetic Accessibility : Current routes to this compound rely on nucleophilic aromatic substitution, which suffers from low regioselectivity when scaling production.

- Target Identification : The compound’s mechanism of action remains undefined, necessitating proteomic studies to map its interactome.

- Selectivity Profiles : Off-target effects on non-malignant cells (e.g., HepaRG) require quantification to assess therapeutic windows.

This review addresses these gaps by synthesizing existing data and proposing methodologies for future investigations, emphasizing the compound’s underexplored potential in precision medicine.

Properties

IUPAC Name |

tert-butyl 4-[5-(aminomethyl)pyridin-2-yl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)13-5-4-12(10-16)11-17-13/h4-5,11H,6-10,16H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFJRSFAURAIOAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=C2)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(5-(aminomethyl)pyridin-2-yl)piperazine-1-carboxylate typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Pyridine Moiety: The pyridine ring is introduced via a nucleophilic substitution reaction.

Attachment of the tert-Butyl Group: The tert-butyl group is added using tert-butyl chloroformate under basic conditions.

Final Coupling: The aminomethyl group is introduced through a reductive amination reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often utilizing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free piperazine amine, enabling further functionalization.

Key Notes :

- Deprotection is critical for accessing reactive piperazine amines in drug synthesis (e.g., Ribociclib intermediates) .

- The Boc group stabilizes the amine during storage and synthesis .

Functionalization of the Aminomethyl Group

The -CH2NH2 group undergoes typical primary amine reactions, including acylation and alkylation.

Key Notes :

- Acylation enhances solubility or introduces targeting moieties in drug design .

- Reductive alkylation is used to modulate pharmacokinetic properties .

Nucleophilic Substitution at Piperazine

The secondary amine in piperazine participates in alkylation or arylation reactions.

Key Notes :

- Alkylation introduces side chains for improved receptor binding .

- Suzuki coupling enables aromatic diversification for structure-activity studies .

Reduction and Oxidation Reactions

The aminomethyl group and pyridine ring exhibit redox activity.

Key Notes :

- Hydrogenation reduces nitro intermediates to amines (common in synthesis) .

- N-Oxidation modifies electronic properties for enhanced bioactivity.

Schiff Base Formation

The primary amine reacts with carbonyl compounds to form imines.

| Reaction | Reagents/Conditions | Product | References |

|---|---|---|---|

| Condensation with aldehydes | Benzaldehyde, EtOH, RT | 4-(5-((Benzylideneamino)methyl)pyridin-2-yl)piperazine-1-carboxylate |

Key Notes :

Scientific Research Applications

Medicinal Chemistry

Receptor Antagonism:

This compound has been identified as a promising candidate for developing antagonists targeting the Calcitonin Gene-Related Peptide (CGRP) receptor, which plays a critical role in pain signaling and migraine pathophysiology. Research indicates that derivatives of this compound exhibit significant activity against AM 2 receptors, with some showing subnanomolar affinity .

Antitumor Activity:

In vitro studies have demonstrated that certain derivatives of tert-butyl 4-(5-(aminomethyl)pyridin-2-yl)piperazine-1-carboxylate possess antitumor properties. For instance, one study reported that a specific derivative decreased the viability of triple-negative breast cancer cells (MDA-MB-231) by 55% after three days of treatment at a concentration of 10 μM . This suggests potential applications in cancer therapy, particularly for aggressive cancer types.

Structure–Activity Relationship Studies

Research into the structure–activity relationship (SAR) of this compound has provided insights into how modifications to its structure can enhance biological activity. For example, variations in the substituents on the piperazine ring have been shown to significantly affect the potency and selectivity of the compounds against specific receptors . This knowledge is crucial for designing more effective therapeutic agents.

Pharmacological Insights

ADME Properties:

The pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion) of this compound class have been extensively studied. These studies indicate favorable drug-like properties, including good solubility and metabolic stability, which are essential for developing viable pharmaceutical candidates .

Potential for Neurological Applications:

Given its interaction with neuropeptide receptors, there is potential for this compound to be explored in treating neurological disorders beyond migraines, including anxiety and depression. The modulation of CGRP pathways may have broader implications in neuropharmacology .

Case Studies

Mechanism of Action

The mechanism of action of tert-Butyl 4-(5-(aminomethyl)pyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the structure of the target molecules.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Pyridinyl Ring

The pyridinyl ring’s substitution pattern significantly influences physicochemical properties and biological activity. Key analogs include:

Key Observations :

- Electron Effects : Trifluoromethyl groups (A11) introduce electron-withdrawing effects, which may stabilize aromatic systems or modulate receptor binding .

- Synthetic Utility : Brominated analogs () are pivotal in cross-coupling reactions, whereas hydroxymethyl derivatives () serve as oxidation intermediates .

Key Observations :

Biological Activity

tert-Butyl 4-(5-(aminomethyl)pyridin-2-yl)piperazine-1-carboxylate (CAS: 874880-91-8) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C15H24N4O2

- Molecular Weight : 292.38 g/mol

- Purity : 95% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Key mechanisms include:

- Inhibition of Efflux Pumps : This compound has been identified as a potential inhibitor of the AcrB efflux pump in Escherichia coli, which is crucial for antibiotic resistance. By inhibiting this pump, the compound enhances the efficacy of conventional antibiotics, thereby addressing antimicrobial resistance .

- Modulation of Neurotransmitter Receptors : Preliminary studies suggest that the compound may interact with dopamine receptors, possibly functioning as a modulator. This interaction could have implications for the treatment of neurological disorders .

- Anticancer Potential : Investigations have indicated that derivatives of piperazine compounds exhibit cytotoxic effects against various cancer cell lines. The structure of this compound suggests potential anticancer properties, warranting further exploration .

Case Studies and Research Findings

Several studies have explored the biological activity and therapeutic potential of this compound:

Table 1: Summary of Research Findings

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic viability of this compound:

- Absorption : The compound exhibits favorable absorption characteristics in vitro, indicating good bioavailability.

- Distribution : Studies suggest significant distribution to brain tissues, which supports its potential use in neurological applications.

- Metabolism and Excretion : Further research is needed to elucidate its metabolic pathways and excretion routes.

Q & A

Q. What are the most reliable synthetic routes for tert-butyl 4-(5-(aminomethyl)pyridin-2-yl)piperazine-1-carboxylate?

The compound is typically synthesized via a multi-step approach involving:

- Buchwald–Hartwig or Suzuki–Miyaura cross-coupling to introduce the pyridyl-piperazine scaffold. For example, tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate can react with vinylferrocene or boronic esters under Pd catalysis .

- Aminomethylation : The aminomethyl group is introduced via reductive amination or substitution reactions, often using Boc-protected intermediates .

- Purification : Automated flash chromatography (e.g., 5–15% EtOAc in CH₂Cl₂) or recrystallization yields high-purity products (>90%) .

Q. How is the compound characterized structurally in academic research?

Key methods include:

- NMR spectroscopy : ¹H/¹³C NMR confirms Boc protection, pyridyl proton environments, and aminomethyl group integration .

- X-ray crystallography : Resolves piperazine chair conformations, intramolecular hydrogen bonds (e.g., O–H⋯N), and π-π stacking between aromatic rings .

- Mass spectrometry : HRMS (ESI) validates molecular weight (e.g., m/z 341.1972 [M+H]⁺) .

Q. What reactions are feasible for modifying the aminomethyl-pyridyl moiety?

The aminomethyl group participates in:

- Acylation : Reacts with activated carbonyls (e.g., trifluoroacetic anhydride) to form amides .

- Reductive alkylation : Forms secondary amines using aldehydes/ketones and NaBH₃CN .

- Nucleophilic substitution : Replaces the Boc group under acidic conditions (e.g., HCl/dioxane) .

Advanced Research Questions

Q. How can conflicting yields in cross-coupling reactions (e.g., 26% vs. 91%) be resolved methodologically?

Discrepancies arise from:

- Catalyst loading : Pd₂(dba)₃/BINAP systems improve efficiency over Pd(PPh₃)₄ .

- Solvent/base optimization : Polar aprotic solvents (DMF, acetonitrile) with K₃PO₄ enhance coupling rates .

- Microwave vs. conventional heating : Microwave irradiation (100°C, 3 h) reduces side reactions .

- Orthogonal design of experiments (DoE) can systematically optimize parameters .

Q. What strategies address low crystallinity in X-ray studies of this compound?

- Co-crystallization : Use chiral auxiliaries (e.g., tartaric acid) to induce ordered packing .

- Solvent screening : Slow evaporation from ethanol/water mixtures promotes single-crystal growth .

- Hydrogen bond engineering : Introduce hydroxyl or amino groups to stabilize supramolecular tapes via O–H⋯N or N–H⋯O interactions .

Q. How does the piperazine conformation impact biological activity in structure-activity relationship (SAR) studies?

- Chair vs. boat conformation : The chair form (dominant in crystals) optimizes receptor binding by positioning the aminomethyl group equatorially for H-bond donation .

- Boc group removal : Deprotection exposes the piperazine NH, enhancing interactions with enzymatic targets (e.g., phosphoglycerate dehydrogenase) .

- Comparative docking studies using SCIGESS or AutoDock can quantify conformational effects on binding affinity .

Q. How are contradictory NMR spectral data (e.g., split peaks) interpreted?

- Dynamic effects : Rotameric splitting in ¹H NMR arises from restricted rotation of the tert-butyl group .

- Paramagnetic impurities : Chelation with trace metals broadens peaks; EDTA washing resolves this .

- VT-NMR : Variable-temperature studies distinguish conformational exchange from impurities .

Methodological Guidance for Data Analysis

Q. What analytical workflows validate synthetic intermediates with similar Rf values?

- Orthogonal TLC systems : Use CH₂Cl₂/MeOH (95:5) and hexane/EtOAc (3:1) to distinguish Boc-protected vs. deprotected species .

- LC-MS/MS : Combines retention time and fragmentation patterns (e.g., m/z 306.41 for molecular ion) .

- 2D NMR (HSQC, HMBC) : Assigns quaternary carbons and confirms connectivity in congested spectra .

Q. How can reaction scalability issues (e.g., low yields at >10 mmol) be mitigated?

- Continuous flow chemistry : Improves heat/mass transfer for exothermic steps (e.g., Pd-catalyzed couplings) .

- Catalyst recycling : Immobilized Pd nanoparticles reduce costs and metal leaching .

- DoE-guided process optimization : Identifies critical parameters (e.g., stoichiometry, temperature) for robust scale-up .

Q. What computational tools predict the compound’s pharmacokinetic properties?

- SwissADME : Estimates logP (2.1), H-bond donors/acceptors (2/5), and blood-brain barrier permeability .

- Molecular dynamics (MD) simulations : Models membrane permeation and metabolic stability via cytochrome P450 interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.